6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an iodine atom, a ketone group, and a carboxylic acid group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the carboxylic acid group to an aldehyde or alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Contains a chlorine atom, leading to different chemical and biological properties.
Uniqueness
The presence of the iodine atom in 6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher reactivity can influence the compound’s chemical behavior and interactions with biological targets, potentially leading to distinct applications and effects.
Properties
Molecular Formula |
C11H9IO3 |
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Molecular Weight |
316.09 g/mol |
IUPAC Name |
6-iodo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9IO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-2,5,7H,3-4H2,(H,14,15) |
InChI Key |
ABPKQARRSRGREC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C=CC(=C2)I)C(=O)O |
Origin of Product |
United States |
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